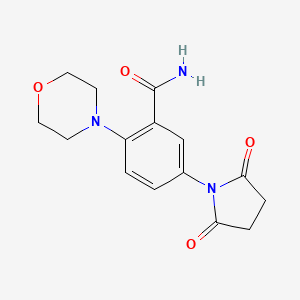
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide, also known as MDB, is a synthetic compound that has gained attention in the field of pharmacology due to its potential as a therapeutic agent. MDB is a small molecule that belongs to the class of benzamides and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide exerts its effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. Inhibition of HDAC activity by 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide leads to the accumulation of acetylated histones, which promotes gene expression and alters cellular processes.
Biochemical and Physiological Effects:
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal pathogens, and reduce inflammation. In addition, 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been shown to enhance memory and cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, and it exhibits a range of biological activities. However, one limitation of 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide is its relatively low potency compared to other HDAC inhibitors. In addition, the mechanism of action of 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide is not fully understood, which limits its potential for therapeutic applications.
Direcciones Futuras
For research on 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide could include studies on its effects on epigenetic regulation, its potential as a treatment for viral infections, and its use in combination with other drugs for cancer treatment. In addition, further modifications of the 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide molecule could be explored to improve its potency and selectivity.
Métodos De Síntesis
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide can be synthesized using a multi-step process involving the reaction of 4-morpholinyl aniline with ethyl chloroformate to form an intermediate compound. The intermediate is then reacted with pyrrolidine-2,5-dione to produce 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide. The synthesis method of 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been studied extensively, and various modifications have been made to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antifungal activities. 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been shown to have potential as a novel antiviral agent.
Propiedades
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c16-15(21)11-9-10(18-13(19)3-4-14(18)20)1-2-12(11)17-5-7-22-8-6-17/h1-2,9H,3-8H2,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAVJZBHKJGVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6633947 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


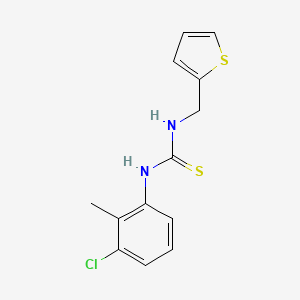
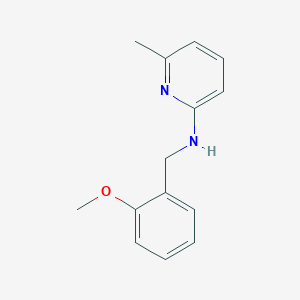
![N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)
![[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5852987.png)
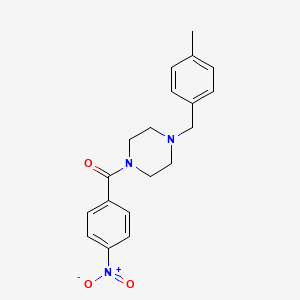
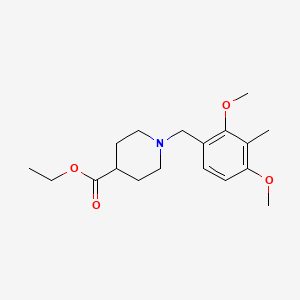
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)
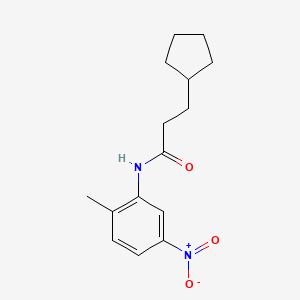
![2-chloro-4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853017.png)



![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)